methyl 4,5-dimethoxy-2-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 2-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazine ring, introduction of the methanesulfonyl group, and esterification to form the final product. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The benzoxazine ring and methanesulfonyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the benzoxazine ring or methanesulfonyl group.
Scientific Research Applications
METHYL 2-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group and benzoxazine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This compound may also affect cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(6-TERT-BUTYL-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)BENZOATE: Shares a similar benzoxazine structure but differs in the substituents on the benzene ring.
METHYL 4-CHLORO-3-[(2R)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO]BENZOATE:
Uniqueness
METHYL 2-(4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H22N2O8S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[(4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H22N2O8S/c1-27-16-9-12(20(24)29-3)13(10-17(16)28-2)21-19(23)18-11-22(31(4,25)26)14-7-5-6-8-15(14)30-18/h5-10,18H,11H2,1-4H3,(H,21,23) |
InChI Key |
NYQFVUOCLBTASQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C)OC |
Origin of Product |
United States |
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